3'-Azido-2',3'-dideoxy-5-iodouridine is a nucleoside analog that has garnered attention due to its potential antiviral properties. This compound is structurally characterized by the presence of an azido group at the 3' position and an iodine atom at the 5' position of the uridine base. The compound is significant in medicinal chemistry, particularly in the development of antiviral agents targeting various viral infections, including those caused by human immunodeficiency virus and hepatitis viruses.
The compound is classified as a nucleoside analog, specifically a modified form of uridine. It is synthesized through various chemical methods that modify the sugar and base components of nucleosides. The compound's molecular formula is and it has been referenced in various scientific literature for its synthesis and biological activity .
The synthesis of 3'-Azido-2',3'-dideoxy-5-iodouridine involves several steps, typically starting from uridine or its derivatives. Key methods include:
The synthesis has been optimized for yield and purity, with some protocols allowing for large-scale production while maintaining high purity levels .
The molecular structure of 3'-Azido-2',3'-dideoxy-5-iodouridine features a ribofuranose sugar with modifications that include:
The compound's structural formula can be represented as follows:
This structure is crucial for its biological activity as it mimics natural nucleosides while providing unique interactions with viral polymerases .
3'-Azido-2',3'-dideoxy-5-iodouridine undergoes several key chemical reactions that facilitate its antiviral activity:
The mechanism of action for 3'-Azido-2',3'-dideoxy-5-iodouridine primarily involves:
The physical properties of 3'-Azido-2',3'-dideoxy-5-iodouridine include:
Chemical properties include:
3'-Azido-2',3'-dideoxy-5-iodouridine has several applications in scientific research and medicine:
3'-Azido-2',3'-dideoxy-5-iodouridine (CAS # 85236-92-6) is a synthetic dideoxynucleoside analogue derived from uridine through three strategic modifications:
The molecule (C₉H₁₀IN₅O₄, MW 379.11 g/mol) exhibits defined stereochemistry. X-ray crystallography and NMR analyses confirm the β-D-ribo configuration with specific chiral centers:
Key structural descriptors include:
[N+](=N[C@@H]2[C@H](O[C@@H](N1C(=O)NC(=O)C(=C1)I)C2)CO)=[N-]
RKFULXUNGOGTPS-RRKCRQDMSA-N
[1] [5]The azide group adopts a quasi-linear geometry, while the 5-iodo substitution distorts the uracil ring plane, enhancing dipole moments and influencing base stacking. The structural modifications in 3'-azido-2',3'-dideoxy-5-iodouridine confer distinct biochemical properties compared to classical dideoxynucleosides:
Table 1: Comparative Biochemical Properties of Selected Dideoxynucleosides
Compound | Anti-HIV-1 IC₅₀ (μM) | RT Inhibition Ki (μM) | Cytotoxicity (TCID₅₀, μM) |
---|---|---|---|
AZT (3'-azido-3'-deoxythymidine) | 0.0049 [3] | 0.005 [4] | 29 [3] |
AZU (3'-azido-2',3'-dideoxyuridine) | 4.95 [3] | Not reported | >100 [3] |
3'-Azido-2',3'-dideoxy-5-iodouridine | 27.1 [3] | 0.028 [4] | >100 [3] |
3'-Azido-2',3'-dideoxy-5-bromouridine | 26.5 [3] | 0.043 [4] | >100 [3] |
The physicochemical behavior of 3'-azido-2',3'-dideoxy-5-iodouridine is critical for its biological applicability:
Table 2: Stability Parameters of 3'-Azido-2',3'-dideoxy-5-iodouridine
Parameter | Value | Experimental Context |
---|---|---|
Plasma Half-life | 1.5–2.0 hours [6] | Human lymphoid (H9) cells |
Enzymatic Degradation Rate | 0.12 μmol/min/mg [6] | Pyrimidine nucleoside phosphorylase |
LogP (Octanol/Water) | 1.8 (estimated) [6] | Computational modeling |
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5